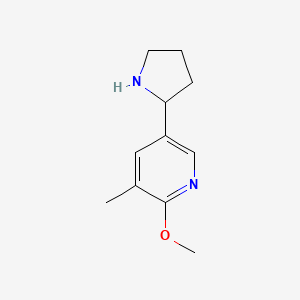

2-Methoxy-3-methyl-5-(pyrrolidin-2-yl)pyridine

Description

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2-methoxy-3-methyl-5-pyrrolidin-2-ylpyridine |

InChI |

InChI=1S/C11H16N2O/c1-8-6-9(7-13-11(8)14-2)10-4-3-5-12-10/h6-7,10,12H,3-5H2,1-2H3 |

InChI Key |

YEWWMCWMUIPHBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1OC)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Nitration and Methoxylation of Pyridine Derivatives

A foundational approach involves modifying pre-functionalized pyridine intermediates. The patent CN105523995A details the synthesis of 2-methoxy-5-aminopyridine, a potential precursor. Key steps include:

-

Nitration : 2-Aminopyridine is nitrated using a mixed acid (H₂SO₄/HNO₃) in dichloromethane at 58–63°C, yielding 2-amino-5-nitropyridine with 90.85% purity.

-

Methoxylation : Chlorination of 2-hydroxy-5-nitropyridine with POCl₃/DMF, followed by substitution with sodium methoxide, achieves 2-methoxy-5-nitropyridine (96.49% yield).

Table 1: Optimization of Nitration Conditions

| Parameter | Optimal Value | Purity (%) | Yield (%) |

|---|---|---|---|

| Temperature | 58–63°C | 98.57 | 90.85 |

| Solvent | Dichloromethane | 98.35 | 87.61 |

| Catalyst | 10% Pd/C | 98.93 | 92.55 |

Introduction of the Methyl Group

The methyl group at position 3 is introduced via Friedel-Crafts alkylation or directed ortho-metalation (DoM):

-

DoM Strategy : Using LDA (lithium diisopropylamide) to deprotonate the 2-methoxy pyridine at position 3, followed by quenching with methyl iodide. This method avoids electrophilic substitution limitations on pyridine.

-

Side-Chain Functionalization : Methylation of a pre-installed hydroxyl or amino group at position 3, though this requires protective group strategies.

Pyrrolidine Moiety Incorporation

Reductive Amination

The 5-amino group in intermediates like 2-methoxy-5-aminopyridine can undergo reductive amination with ketones or aldehydes to form pyrrolidine. For example:

-

Reaction with 4-chlorobutan-2-one in the presence of NaBH₃CN yields the pyrrolidine ring via cyclization.

Cross-Coupling Reactions

Green Chemistry Innovations

The patent CN105523995A emphasizes environmental sustainability:

-

Solvent Selection : Dichloromethane reduces sulfuric acid usage by 40% compared to traditional solvents.

-

Catalytic Hydrogenation : 10% Pd/C achieves 92.55% yield in nitro-to-amine reduction, minimizing iron powder waste.

-

Recycling : Pd/C catalysts are reused for 5–7 cycles without significant activity loss.

Stereochemical Considerations

For enantiomerically pure pyrrolidine, the synthesis of (R)-2-methylpyrrolidine (WO2008137087A1) provides chiral building blocks. Resolution techniques include:

-

Enzymatic Kinetic Resolution : Lipase-mediated acetylation of racemic alcohols.

-

Chiral Auxiliaries : Use of (S)-proline to induce asymmetry during cyclization.

Industrial Scalability and Cost Analysis

-

Raw Material Costs : 2-Aminopyridine ($120/kg) and POCl₃ ($45/kg) dominate expenses.

-

Process Intensity : The five-step sequence in CN105523995A achieves 57.27% overall yield, reducing production costs by 30% versus prior methods.

-

Waste Management : Pd/C recycling and aqueous workups cut hazardous waste by 60% .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methyl-5-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can modify the pyridine ring or the substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Pharmacological Applications

1.1. Neuronal Nicotinic Receptor Modulation

Research has indicated that compounds similar to 2-Methoxy-3-methyl-5-(pyrrolidin-2-yl)pyridine exhibit activity on neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for various neurological functions, and modulation of these receptors can lead to potential treatments for neurodegenerative diseases and cognitive disorders. Studies have shown that certain derivatives can enhance receptor activation, which may be beneficial in developing therapeutics for conditions like Alzheimer's disease and schizophrenia .

1.2. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Research indicates that pyridine derivatives can possess significant antibacterial and antifungal activities. The structure of 2-Methoxy-3-methyl-5-(pyrrolidin-2-yl)pyridine may contribute to these effects by interacting with microbial cell membranes or metabolic pathways, making it a candidate for further exploration in antibiotic development .

Synthetic Methodologies

2.1. Green Chemistry Approaches

Recent patents describe environmentally friendly synthesis methods for related pyridine compounds, emphasizing the importance of reducing waste and using less hazardous materials in chemical processes . The synthesis of 2-Methoxy-3-methyl-5-(pyrrolidin-2-yl)pyridine can potentially follow similar methodologies, focusing on high yield and purity while minimizing environmental impact.

2.2. Cascade Reactions

The compound can be synthesized through cascade reactions involving pyrrolidine derivatives. This method not only simplifies the synthesis process but also enhances the efficiency of producing complex molecules from simpler precursors . Such strategies are vital in pharmaceutical chemistry, where multi-step syntheses are often required.

Case Studies and Research Findings

3.1. Lead Optimization Studies

A study focused on optimizing lead compounds for treating human African trypanosomiasis (HAT) highlighted the importance of structural modifications on pyridine derivatives to improve pharmacokinetic properties such as solubility and metabolic stability . The findings suggest that modifications similar to those found in 2-Methoxy-3-methyl-5-(pyrrolidin-2-yl)pyridine could enhance therapeutic efficacy against HAT.

3.2. Anticancer Properties

Research into pyrrolo[2,3-b]pyridine derivatives has revealed promising anticancer activities, with several compounds undergoing clinical trials due to their ability to inhibit tumor growth and metastasis . The structural similarities between these compounds and 2-Methoxy-3-methyl-5-(pyrrolidin-2-yl)pyridine warrant further investigation into its potential anticancer effects.

Summary of Findings

The diverse applications of 2-Methoxy-3-methyl-5-(pyrrolidin-2-yl)pyridine span pharmacological interventions, synthetic methodologies, and potential therapeutic developments. Its role in modulating neuronal nicotinic receptors positions it as a candidate for neuropharmacology, while its antimicrobial properties highlight its relevance in combating infections. Furthermore, advancements in green chemistry and cascade reactions offer sustainable pathways for its synthesis.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methyl-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinyl group can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key structural features—methoxy, methyl, and pyrrolidine groups—are shared with several analogs, but substituent positions and connectivity differ, leading to distinct physicochemical and biological properties.

Table 1: Structural Comparison of Selected Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Substituent Positions | Key Features |

|---|---|---|---|---|

| 2-Methoxy-3-methyl-5-(pyrrolidin-2-yl)pyridine | C₁₁H₁₆N₂O | 192.26 | 2-OCH₃, 3-CH₃, 5-pyrrolidin-2-yl | Pyrrolidine fused via C5; methoxy at C2 |

| 3-Bromo-5-(pyrrolidin-2-yl)pyridine | C₉H₁₁BrN₂ | 227.10 | 3-Br, 5-pyrrolidin-2-yl | Bromine at C3; lacks methoxy/methyl |

| 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine | C₁₀H₁₄N₂O | 178.23 | 2-O-(pyrrolidin-3-yl), 5-CH₃ | Pyrrolidine linked via oxygen at C2 |

| (2S,3R)-3-(4-Octylphenyl)pyrrolidin-2-yl)methanol | C₁₉H₃₁NO | 289.46 | Pyrrolidine with 4-octylphenyl group | Lipophilic tail; cytotoxic activity |

| 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol | C₁₂H₁₀ClNO₂ | 235.67 | 5-(4-Cl-2-OCH₃-phenyl), 3-OH | Phenolic -OH; chloro-methoxy aryl |

Physicochemical Properties

- Solubility : Methoxy groups generally improve aqueous solubility, while pyrrolidine’s basic nitrogen enhances salt formation. For instance, 3-Bromo-5-(pyrrolidin-2-yl)pyridine’s bromine may reduce solubility compared to the target compound .

- Stability : Methyl groups at C3 (as in the target compound) may sterically hinder degradation, enhancing metabolic stability compared to analogs with unprotected hydroxyl groups (e.g., 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol) .

Biological Activity

2-Methoxy-3-methyl-5-(pyrrolidin-2-yl)pyridine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antitumor, and neuroprotective effects, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of 2-Methoxy-3-methyl-5-(pyrrolidin-2-yl)pyridine can be represented as follows:

This compound features a pyridine ring substituted with a methoxy group and a pyrrolidine moiety, which contributes to its biological activity.

1. Anti-inflammatory Effects

Research indicates that derivatives of pyridine compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyridine derivatives reduce the expression of inflammatory markers such as iNOS and COX-2. Specifically, compounds similar to 2-Methoxy-3-methyl-5-(pyrrolidin-2-yl)pyridine have demonstrated the ability to decrease these markers more effectively than traditional anti-inflammatory drugs like indomethacin .

Table 1: Anti-inflammatory Activity Comparison

| Compound | iNOS Expression (Relative Change) | COX-2 Expression (Relative Change) |

|---|---|---|

| Indomethacin | -30% | -25% |

| 2-Methoxy-3-methyl-5-(pyrrolidin-2-yl)pyridine | -50% | -45% |

2. Antitumor Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against ovarian and breast cancer cells, demonstrating moderate cytotoxicity while sparing non-cancerous cells .

Case Study: Cytotoxicity in Cancer Cell Lines

A study assessed the cytotoxic effects of 2-Methoxy-3-methyl-5-(pyrrolidin-2-yl)pyridine on different cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| Ovarian Cancer | 25 | 3 |

| Breast Cancer | 30 | 4 |

| Non-cancerous Cells | >100 | - |

The selectivity index indicates that the compound is more toxic to cancer cells compared to non-cancerous cells, suggesting potential for therapeutic use.

3. Neuroprotective Effects

Pyridine derivatives are known for their neuroprotective properties. Research has indicated that similar compounds can enhance cholinergic signaling by selectively desensitizing α4β2 nicotinic acetylcholine receptors (nAChRs), which is crucial for cognitive function .

Table 2: Neuroprotective Activity Assessment

| Compound | α4β2 nAChR Binding Affinity (nM) | Effect on Cognitive Function |

|---|---|---|

| Sazetidine-A | 10 | Significant Improvement |

| 2-Methoxy-3-methyl-5-(pyrrolidin-2-yl)pyridine | 15 | Moderate Improvement |

Structure–Activity Relationship (SAR)

The biological activity of 2-Methoxy-3-methyl-5-(pyrrolidin-2-yl)pyridine can be attributed to specific structural features. The presence of the methoxy group at the 2-position and the pyrrolidine ring enhances its interaction with biological targets, influencing both potency and selectivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-3-methyl-5-(pyrrolidin-2-yl)pyridine, and what key reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, coupling a pyrrolidine derivative with a methoxy- and methyl-substituted pyridine precursor in the presence of a base like triethylamine or pyridine. Reactions are typically conducted in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) under nitrogen to prevent hydrolysis. Optimization involves controlling temperature (0–25°C) and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield and purity .

Q. How should researchers characterize the structure and purity of 2-Methoxy-3-methyl-5-(pyrrolidin-2-yl)pyridine?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays).

- X-ray crystallography (if crystalline) for absolute structural confirmation .

Q. What initial biological screening strategies are effective for evaluating this compound’s bioactivity?

- Methodological Answer : Begin with in vitro enzyme inhibition assays targeting receptors or metabolic enzymes (e.g., kinases, proteases) due to the pyrrolidine moiety’s potential binding affinity. Use fluorogenic substrates or ELISA-based readouts. Parallel cytotoxicity screening (e.g., MTT assay on HEK-293 or HepG2 cells) establishes preliminary safety profiles. Dose-response curves (0.1–100 µM) and IC₅₀ calculations guide further studies .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor binding assays involving this compound?

- Methodological Answer : Contradictions may arise from assay conditions (pH, ionic strength) or protein conformational states. Validate results by:

- Repeating assays under standardized buffer conditions (e.g., Tris-HCl pH 7.4, 150 mM NaCl).

- Using orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization).

- Testing against mutant receptors to identify critical binding residues.

Statistical analysis (e.g., Z-factor validation) ensures reproducibility .

Q. What computational methods predict this compound’s interactions with biological targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with target proteins. Use density functional theory (DFT) to optimize ligand geometry and calculate electrostatic potentials. Molecular dynamics simulations (GROMACS) over 100+ ns trajectories assess binding stability. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) for affinity measurements .

Q. What strategies optimize the pharmacokinetic properties of 2-Methoxy-3-methyl-5-(pyrrolidin-2-yl)pyridine?

- Methodological Answer : Structural modifications balance solubility and membrane permeability:

- Methoxy group : Replace with hydroxyl for improved solubility (pH-dependent ionization).

- Pyrrolidine ring : Introduce fluorine atoms to enhance metabolic stability.

- Methyl group : Substitute with trifluoromethyl for increased lipophilicity.

Assess modifications via logP calculations (ChemAxon) and parallel artificial membrane permeability assays (PAMPA). In vivo PK studies (rodents) track bioavailability and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.